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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296 Get Quote

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to

participate in hydrogen bonding interactions make it a frequent component of molecules

designed to interact with biological targets. 7-Benzyloxyindole-3-carbaldehyde emerges as a

particularly valuable starting material due to its trifunctional nature:

An indole core, providing the foundational pharmacophore.

A versatile aldehyde at the 3-position, acting as a synthetic handle for extensive

derivatization.

A benzyloxy protecting group at the 7-position, which masks a reactive hydroxyl group,

allowing for selective reactions at other sites before its strategic removal to reveal a key

interaction point or a site for further functionalization.

This combination makes it a key intermediate in the synthesis of bioactive molecules targeting

the central nervous system, inflammatory pathways, and neoplastic diseases.[1][2]

Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent. It is

classified as a skin and eye irritant, and appropriate personal protective equipment (PPE)

should be worn. The compound can be sensitive to air and should be stored under an inert

atmosphere.[3]
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Property Value Source(s)

CAS Number 92855-65-7 [1][2]

Molecular Formula C₁₆H₁₃NO₂ [1]

Molecular Weight 251.28 g/mol [1]

Appearance
White to off-white or orange

crystalline solid
[1]

Melting Point 110-115 °C or 152-155 °C [3]

Solubility

Soluble in ethyl acetate,

dichloromethane, THF;

sparingly soluble in water

Storage
Store at 2-8 °C under an inert

gas (Nitrogen or Argon)
[3][4]

Note: Discrepancies in reported melting points may be due to different crystalline forms or

measurement conditions.

Core Synthesis: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 7-Benzyloxyindole-3-carbaldehyde
is the Vilsmeier-Haack formylation of the parent 7-Benzyloxyindole.[5] This reaction involves an

electrophilic aromatic substitution where a specialized iminium salt, the "Vilsmeier reagent,"

acts as the formylating agent.[6][7][8]

The causality of this reaction is rooted in the electron-rich nature of the indole ring system,

which readily attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.[6][9]
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Vilsmeier-Haack Reaction Mechanism

Reagent Formation

Electrophilic Substitution Hydrolysis

DMF Vilsmeier Reagent
(Chloroiminium ion)

+ POCl₃

POCl₃

Iminium Intermediate7-Benzyloxyindole
+ Vilsmeier Reagent 7-Benzyloxyindole-

3-carbaldehyde
+ H₂O

H₂O
(Workup)
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Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol describes a standard lab-scale synthesis. The reaction is highly exothermic

initially and requires careful temperature control.

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel,

magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 eq).

Cool the flask to 0 °C in an ice-water bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the

cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of

the Vilsmeier reagent.[10]
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Indole Addition: Dissolve 7-Benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF

and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature

below 5 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed

ice with vigorous stirring.

Neutralization: Add a saturated aqueous solution of sodium carbonate or sodium hydroxide

to the mixture until it is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt

and precipitates the product.[10]

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water,

and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

Purification: Dry the crude solid. Recrystallization from an appropriate solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) will yield the pure 7-Benzyloxyindole-3-
carbaldehyde. A typical yield for this reaction is in the range of 85-95%.[10]

Synthetic Utility: A Hub for Molecular Diversity
The true power of 7-Benzyloxyindole-3-carbaldehyde lies in the distinct reactivity of its

functional groups, which can be addressed sequentially to build molecular complexity.
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Key Synthetic Transformations

C3-Aldehyde Chemistry N1-Indole Chemistry C7-Protecting Group Chemistry

7-Benzyloxyindole-
3-carbaldehyde

C3-Aminomethyl Indole

R₂NH, NaBH(OAc)₃

C3-Alkene Indole

Wittig Ylide

Indole-3-carboxylic Acid

PDC or Ag₂O

N1-Alkyl/Aryl Indole

R-X, Base (e.g., NaH)

7-Hydroxyindole-
3-carbaldehyde

H₂, Pd/C
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Caption: Synthetic pathways from 7-Benzyloxyindole-3-carbaldehyde.

C3-Aldehyde Reactions: This is the most common site for derivatization.

Reductive Amination: A cornerstone reaction in medicinal chemistry, it allows for the

introduction of virtually any primary or secondary amine, building libraries of compounds

for SAR studies.

Condensation Reactions: Knoevenagel, Henry, or Wittig reactions extend the carbon

chain, providing access to different structural motifs.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an

alcohol, providing alternative functional groups for further chemistry.

C7-Benzyloxy Group Manipulation:

Deprotection: The benzyl group is a robust protecting group, stable to many reaction

conditions. Its key advantage is its facile removal by catalytic hydrogenolysis (H₂/Pd-C), a

mild and high-yielding reaction that unmasks the 7-hydroxy group. This phenol is often a

critical pharmacophoric feature for hydrogen bonding or can be used for subsequent

etherification or esterification.
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Advanced Protocols for Drug Discovery
Protocol 2: Reductive Amination with a Primary Amine
This protocol details the formation of a secondary amine derivative, a common step in building

compound libraries. Sodium triacetoxyborohydride is the reagent of choice as it is mild,

selective for the iminium ion over the aldehyde, and does not require acidic conditions that

could degrade sensitive indoles.

Setup: To a solution of 7-Benzyloxyindole-3-carbaldehyde (1.0 eq) in an anhydrous

solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine

(1.1 eq).

Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the

imine intermediate. Stir the mixture at room temperature for 1-2 hours.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the

solution. Causality Note: Portion-wise addition controls the initial effervescence and

exothermic reaction.

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of

the starting material by TLC or LC-MS.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is

typically purified by silica gel column chromatography to yield the desired aminomethyl

indole derivative.

Protocol 3: Catalytic Hydrogenolysis (Debenzylation)
This protocol describes the removal of the benzyl protecting group to reveal the 7-

hydroxyindole scaffold.

Setup: Dissolve the 7-benzyloxyindole derivative (1.0 eq) in a suitable solvent such as

methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
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Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the

solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be

pyrophoric and should be handled with care, often wetted with solvent.

Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas

(H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or

a Parr hydrogenator for higher pressures.

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS until the

starting material is consumed.

Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter

the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality

Note: Celite prevents the fine palladium particles from passing through the filter paper and

contaminating the product.

Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and

concentrate under reduced pressure to yield the 7-hydroxyindole product, which is often pure

enough for the next step or can be further purified by chromatography or recrystallization.

Conclusion
7-Benzyloxyindole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic

platform for the efficient construction of diverse and complex molecules for medicinal chemistry.

Its well-defined reactivity allows for controlled, sequential modifications at three key positions of

the indole scaffold. By understanding the causality behind the synthetic protocols and the

strategic value of each functional group, researchers can fully leverage this powerful building

block to accelerate the discovery of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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